N-(4-Ethoxy-2-13C-phenyl)acetamide
Overview
Description
N-(4-Ethoxy-2-13C-phenyl)acetamide is a labeled analog of phenacetin, where the carbon-13 isotope is incorporated at the ethoxy position. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of phenacetin and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-2-13C-phenyl)acetamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride in the presence of a catalyst. The reaction conditions include maintaining a temperature range of 50-60°C and using a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-2-13C-phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(4-Ethoxy-2-13C-phenyl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the reagent used.
Scientific Research Applications
N-(4-Ethoxy-2-13C-phenyl)acetamide is extensively used in scientific research for:
Metabolism Studies: Understanding the metabolic pathways of phenacetin and its derivatives.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of phenacetin.
Enzyme-Substrate Interactions: Investigating interactions with enzymes such as cytochrome P450.
Isotopic Labeling: Used in mass spectrometry and nuclear magnetic resonance spectroscopy to trace metabolic pathways
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-2-13C-phenyl)acetamide involves its interaction with metabolic enzymes, particularly cytochrome P450. The compound undergoes de-ethylation, leading to the formation of reactive intermediates that can be traced using isotopic enrichment techniques. This helps in elucidating the metabolic pathways and enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: The parent compound, used as an analgesic and antipyretic.
Methacetin: A similar compound with a methoxy group instead of an ethoxy group.
Acetanilide: Another related compound with a simpler structure.
Uniqueness
N-(4-Ethoxy-2-13C-phenyl)acetamide is unique due to the incorporation of the carbon-13 isotope, which allows for detailed metabolic studies using advanced analytical techniques. This isotopic labeling provides a significant advantage in tracing metabolic pathways and understanding the pharmacokinetics of phenacetin and its derivatives .
Properties
IUPAC Name |
N-(4-(213C)ethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436236 | |
Record name | N-(4-Ethoxy-2-13C-phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-41-0 | |
Record name | N-(4-Ethoxy-2-13C-phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenacetin-ethoxy-2-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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